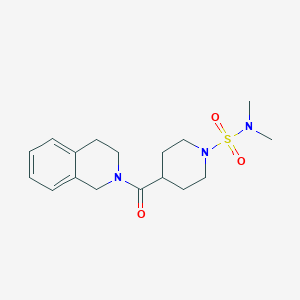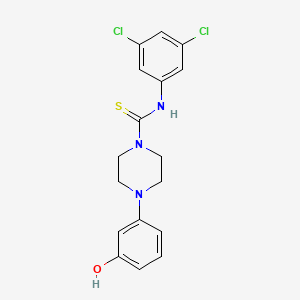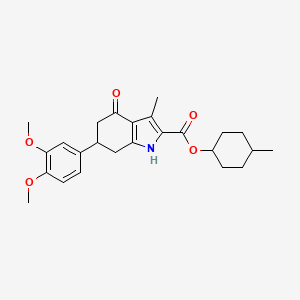
5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide, commonly known as MPX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPX is a member of the isoxazole family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of MPX is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neuroprotection. MPX has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, MPX increases the levels of anandamide, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPX has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain sensitivity, and improve cognitive function in animal models. MPX has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPX is its potential therapeutic applications. It has been shown to have a wide range of biological activities, which make it a promising candidate for the development of new drugs. However, there are also several limitations to using MPX in lab experiments. One of the main limitations is the complexity of the synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of MPX is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on MPX. One potential direction is to study its effects on other diseases, such as cancer and autoimmune diseases. Another potential direction is to develop new drugs based on the structure of MPX. Additionally, more research is needed to fully understand the mechanism of action of MPX and its effects on the endocannabinoid system. Overall, MPX is a promising compound that has the potential to be a valuable tool for scientific research and the development of new drugs.
Applications De Recherche Scientifique
MPX has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MPX has been studied in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MPX has also been shown to have potential as a treatment for neuropathic pain and chronic pain.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-17(15-10-6-4-7-11-15)21-20(23)18-14(2)24-22-19(18)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLVWBSYDYGVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-propyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B4740488.png)

![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4740511.png)
![N-(4-chlorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4740517.png)
![3-benzyl-6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4740523.png)


![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)
![(2-bromo-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4740564.png)
![tert-butyl[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4740576.png)
![N-benzyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4740577.png)

![4-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}-N-phenylbenzamide](/img/structure/B4740591.png)
![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)